molecular formula C13H7ClF3NO3 B3034748 1-(4-Chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene CAS No. 21802-08-4

1-(4-Chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene

Cat. No.: B3034748
CAS No.: 21802-08-4
M. Wt: 317.65 g/mol
InChI Key: OIZNELPPMYNXST-UHFFFAOYSA-N
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Description

1-(4-Chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C13H7ClF3NO3 and its molecular weight is 317.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Novel Materials : This compound is used in the synthesis of novel fluorine-containing polyetherimides, as demonstrated in a study by Yu Xin-hai (2010). These materials are characterized by FTIR and DSC technologies, highlighting their potential in material science and engineering (Yu Xin-hai, 2010).

  • Crystal Structure Analysis : Research by D. Lynch and I. Mcclenaghan (2003) involved the preparation and crystal structure determination of chemical isomers related to 1-(4-Chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene. This study provides insights into molecular conformations and interactions, which are crucial for understanding the compound's chemical behavior (D. Lynch & I. Mcclenaghan, 2003).

  • Photochemical Reactivity : A study by L. Scrano et al. (2004) explored the photochemical behavior of a similar compound, oxyfluorfen, on Greek soils. This research is significant for understanding the environmental fate and behavior of such compounds (L. Scrano, S. Bufo, T. Cataldi, & T. Albanis, 2004).

  • Molecular Electronic Device : In a study by Chen, Reed, Rawlett, and Tour (1999), a molecule containing a similar nitroamine redox center was used in an electronic device, demonstrating significant potential in the field of molecular electronics (Chen, Reed, Rawlett, & Tour, 1999).

  • Synthesis of Heterocyclic Compounds : Diana Vargas-Oviedo, Andrés Charris-Molina, and J. Portilla (2017) described a methodology for accessing a library of 1,2-dialkyl-5-trifluoromethylbenzimidazoles, starting from a similar chloro-nitro-trifluoromethylbenzene compound. This showcases its role in the synthesis of diverse heterocyclic compounds (Diana Vargas-Oviedo, Andrés Charris-Molina, & J. Portilla, 2017).

  • Catalytic Reactions : E. Mejía and A. Togni (2012) investigated the use of methyltrioxorhenium as a catalyst for the electrophilic trifluoromethylation of aromatic and heteroaromatic compounds, utilizing a hypervalent iodine reagent related to the compound (E. Mejía & A. Togni, 2012).

Properties

IUPAC Name

1-(4-chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO3/c14-8-1-4-10(5-2-8)21-12-6-3-9(18(19)20)7-11(12)13(15,16)17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZNELPPMYNXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution containing 64.2 g (0.5 mole) of 4-chlorophenol and 112.7 g (0.5 mole) of 2-chloro-5-nitrobenzotrifluoride in 400 ml of DMSO was added dropwise with stirring at 30°-35° C. a solution containing 20 g (0.5 mole) of sodium hydroxide in 20 ml of water. After 1.5 hours, the reaction mixture was poured into cold water and extracted with 800 ml of ether. The ether solution was dried and concentrated under reduced pressure to give 158 g (99%) of product that crystallized on standing; melting point, 46°-48° C. (from hexane).
Quantity
64.2 g
Type
reactant
Reaction Step One
Quantity
112.7 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.